6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one
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Overview
Description
6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a methylhydrazinyl group at the 6-position and a keto group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one typically involves the reaction of 4-chloropyrimidine with methylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methylhydrazinyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methylhydrazinyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrimidinones.
Scientific Research Applications
6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. For example, it may inhibit enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a heterocyclic ring and have been studied for their biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their potential as CDK2 inhibitors and anticancer agents.
Uniqueness
6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylhydrazinyl group allows for unique interactions with biological targets, differentiating it from other similar heterocyclic compounds.
Properties
Molecular Formula |
C5H8N4O |
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Molecular Weight |
140.14 g/mol |
IUPAC Name |
4-[amino(methyl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H8N4O/c1-9(6)4-2-5(10)8-3-7-4/h2-3H,6H2,1H3,(H,7,8,10) |
InChI Key |
TZCFNUWFULKAOT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=O)NC=N1)N |
Origin of Product |
United States |
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